molecular formula C15H20BrNO3 B267874 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Numéro de catalogue B267874
Poids moléculaire: 342.23 g/mol
Clé InChI: QLBNPROECXKSMD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as Br-MCH, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of cyclohexanone derivatives and has shown promising results in various scientific research studies.

Mécanisme D'action

6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts on the kappa opioid receptor, which is involved in pain regulation and addiction. It has been found to be a selective kappa opioid receptor agonist, which means that it activates this receptor specifically without affecting other opioid receptors. By activating the kappa opioid receptor, 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide produces analgesic and anticonvulsant effects, as well as reducing inflammation and addiction.
Biochemical and Physiological Effects
6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain sensitivity in animal models of neuropathic pain, as well as reducing inflammation in models of inflammatory pain. In addition, 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been found to reduce seizure activity in animal models of epilepsy. 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

Avantages Et Limitations Des Expériences En Laboratoire

6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for use in lab experiments. It is a highly selective kappa opioid receptor agonist, which means that it can be used to specifically target this receptor without affecting other opioid receptors. In addition, 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have low toxicity, making it a safe compound for use in animal studies. However, one limitation of 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is its poor solubility in water, which can make it difficult to administer in certain experiments.

Orientations Futures

There are several future directions for research on 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of interest is the development of more potent and selective analogs of 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. Another area of research is the investigation of 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide's potential use in treating addiction, specifically opioid addiction. In addition, further studies are needed to understand the mechanisms of action of 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide and its potential side effects. Finally, there is potential for the development of 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide as a therapeutic agent for other conditions, such as epilepsy and inflammatory diseases.
Conclusion
In conclusion, 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a novel synthetic compound that has shown promising results in various scientific research studies. It has been found to have analgesic, anti-inflammatory, and anticonvulsant properties, as well as reducing drug-seeking behavior in animal models of addiction. 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide's selective activation of the kappa opioid receptor makes it an attractive compound for use in lab experiments, although its poor solubility in water can be a limitation. Further research is needed to fully understand the potential therapeutic applications of 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide and its mechanisms of action.

Méthodes De Synthèse

The synthesis of 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 6-bromo-3,5-dioxocyclohexanecarboxylic acid with cyclohexylamine, followed by reduction with sodium borohydride. The resulting compound is then treated with trifluoroacetic acid to obtain 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in high yield and purity. This method has been optimized to produce 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide on a large scale, making it accessible for scientific research.

Applications De Recherche Scientifique

6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. In addition, 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been found to be effective in treating neuropathic pain, a condition that is often resistant to traditional pain medications. 6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been studied for its potential use in treating addiction, specifically opioid addiction, by targeting the kappa opioid receptor.

Propriétés

Nom du produit

6-bromo-N-cyclohexyl-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Formule moléculaire

C15H20BrNO3

Poids moléculaire

342.23 g/mol

Nom IUPAC

2-bromo-N-cyclohexyl-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C15H20BrNO3/c16-12-8-6-9-11(15(19)20-13(9)12)10(8)14(18)17-7-4-2-1-3-5-7/h7-13H,1-6H2,(H,17,18)

Clé InChI

QLBNPROECXKSMD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2C3CC4C2C(=O)OC4C3Br

SMILES canonique

C1CCC(CC1)NC(=O)C2C3CC4C2C(=O)OC4C3Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.